molecular formula C17H19NO B240047 N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide

N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B240047
M. Wt: 253.34 g/mol
InChI Key: WXEUGKNTYDEWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in angiogenesis and cell proliferation, such as matrix metalloproteinases and phospholipase A2. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to modulate the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity involved in pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of scientific research. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the study of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, which could improve its accessibility and reduce its cost. Another potential direction is the exploration of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's potential therapeutic applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its potential side effects in humans.
Conclusion:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride, and it has been found to have minimal toxicity and is well-tolerated in animal studies. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's mechanism of action involves the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. Further studies are needed to fully understand the potential therapeutic applications of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol. The purity of the synthesized N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. Studies have shown that N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.

properties

Product Name

N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO/c1-12-7-4-5-10-15(12)11-16(19)18-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

WXEUGKNTYDEWQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.